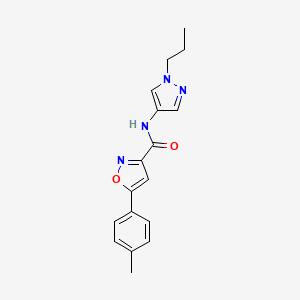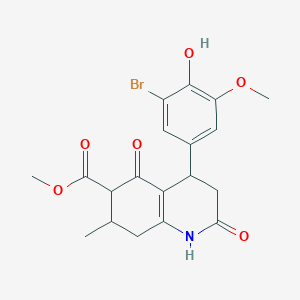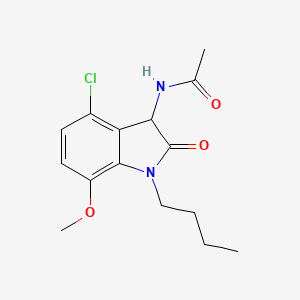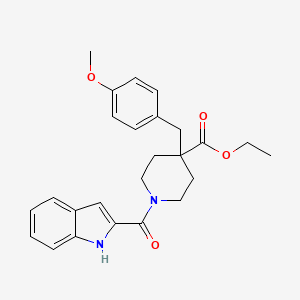![molecular formula C11H17NO6 B4688022 N-[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]-beta-alanine CAS No. 303120-73-2](/img/structure/B4688022.png)
N-[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]-beta-alanine
Descripción general
Descripción
N-[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]-beta-alanine, also known as NEPA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. NEPA is a derivative of beta-alanine that has been modified with ethoxy and ethoxycarbonyl groups. This modification has resulted in improved solubility and stability, making NEPA a promising compound for research.
Mecanismo De Acción
The mechanism of action of N-[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]-beta-alanine is not fully understood, but it is believed to involve the modulation of several cellular pathways. This compound has been found to activate the p38 MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, this compound has been found to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to increase the levels of glutathione, a potent antioxidant, in cells. Additionally, this compound has been shown to decrease the levels of reactive oxygen species, which are known to cause oxidative damage to cells. This compound has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. These effects suggest that this compound may have potential therapeutic applications in diseases associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]-beta-alanine has several advantages as a research compound. This compound is stable and soluble in water, making it easy to handle and use in experiments. This compound has also been found to be non-toxic to cells at low concentrations, making it a safe compound to use in research. However, this compound has some limitations as a research compound. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the synthesis of this compound can be time-consuming and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]-beta-alanine. One area of research could be the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research could be the investigation of the molecular targets of this compound and its mechanism of action. Additionally, future research could focus on the optimization of the synthesis of this compound and the development of more efficient methods for its production. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
Aplicaciones Científicas De Investigación
N-[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]-beta-alanine has been studied for its potential applications in various fields such as drug discovery, biochemistry, and physiology. This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease. Additionally, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propiedades
IUPAC Name |
3-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-3-17-10(15)8(11(16)18-4-2)7-12-6-5-9(13)14/h7,12H,3-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJAJMWFPNFNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCCC(=O)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182244 | |
| Record name | 1,3-Diethyl 2-[[(2-carboxyethyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303120-73-2 | |
| Record name | 1,3-Diethyl 2-[[(2-carboxyethyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303120-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[[(2-carboxyethyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4687940.png)
![N'-[1-(4-isobutylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B4687948.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4687955.png)
![5-amino-1-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4687967.png)

![4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4687986.png)


![N-[4-(acetylamino)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4688007.png)

![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4688020.png)
![ethyl 4-{[(4-propyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B4688021.png)
![2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B4688035.png)
